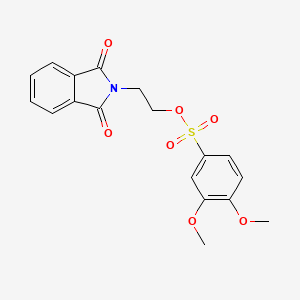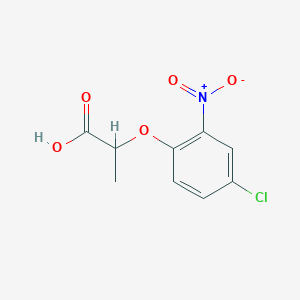![molecular formula C19H19ClN2O3 B2618308 ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate CAS No. 282523-55-1](/img/structure/B2618308.png)
ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate, commonly known as E2-6-C2-4-MP-1H-1,3-B-1-O-P, is a synthetic compound derived from benzimidazole and is used in many scientific and industrial applications. It is a colorless, odorless, and stable compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The compound is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of dyes and pigments, as well as in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
E2-6-C2-4-MP-1H-1,3-B-1-O-P is widely used in scientific research applications due to its stability, low toxicity, and wide range of applications. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of dyes and pigments, as well as in the synthesis of other organic compounds. In addition, the compound has been used in the synthesis of various drugs, such as antihistamines, antibiotics, and antifungals. In addition, it has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Mecanismo De Acción
The mechanism of action of E2-6-C2-4-MP-1H-1,3-B-1-O-P is not fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes and proteins, such as cytochrome P450 and cyclooxygenase. In addition, it is believed to inhibit the activity of various hormones, such as estrogens and androgens, as well as the activity of various enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of E2-6-C2-4-MP-1H-1,3-B-1-O-P are not fully understood. However, it is believed to have a wide range of effects on the body. It is believed to have an anti-inflammatory effect, as well as an analgesic effect. In addition, it is believed to have a protective effect on the liver and kidneys, as well as a protective effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using E2-6-C2-4-MP-1H-1,3-B-1-O-P in lab experiments is its stability and low toxicity. The compound is highly stable and does not degrade easily, making it an ideal choice for lab experiments. In addition, the compound is non-toxic, making it safe to use in lab experiments. However, the compound is not water-soluble, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for the use of E2-6-C2-4-MP-1H-1,3-B-1-O-P. One potential application is in the development of new drugs. The compound could be used in the synthesis of new drugs, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, the compound could be used in the synthesis of new polymers and other organic compounds. Another potential application is in the development of new diagnostic tests. The compound could be used in the development of new tests to detect the presence of various diseases and disorders. Finally, the compound could be used in the development of new materials, such as coatings and composites.
Métodos De Síntesis
E2-6-C2-4-MP-1H-1,3-B-1-O-P is synthesized through a multi-step process involving the reaction of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl with ethyl propanoate in the presence of a catalyst. The reaction is typically carried out at a temperature of about 100°C for several hours. The reaction is highly exothermic and the product is obtained in high yields. The product is then purified through recrystallization, chromatography, or other methods.
Propiedades
IUPAC Name |
ethyl 2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-4-24-19(23)13(3)25-22-17-11-15(20)9-10-16(17)21-18(22)14-7-5-12(2)6-8-14/h5-11,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZCMQCCIDNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)
![8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2618235.png)




![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2618241.png)

![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)
